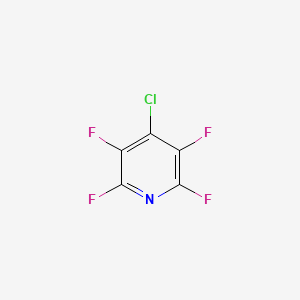

4-Chloro-2,3,5,6-tetrafluoropyridine

Description

Context of Polyfluorinated Heterocyclic Compounds in Modern Chemistry

Polyfluorinated heterocyclic compounds are a class of molecules that have garnered immense interest in contemporary chemical research. The incorporation of multiple fluorine atoms into a heterocyclic framework imparts unique characteristics such as enhanced thermal stability, increased lipophilicity, and altered metabolic pathways. tandfonline.com These properties make them invaluable in the design of novel drugs, advanced polymers, and functional materials. researchgate.net The strong electron-withdrawing nature of fluorine can significantly influence the reactivity of the heterocyclic ring, often making it susceptible to nucleophilic substitution reactions. mdpi.com

The Unique Role of Pyridine (B92270) Derivatives as Fundamental Chemical Scaffolds

Pyridine, a nitrogen-containing heterocycle, and its derivatives are ubiquitous in both nature and synthetic chemistry. nih.gov They serve as core structures in a multitude of biologically active molecules, including vitamins and alkaloids. nih.govrsc.org The pyridine scaffold is highly sought after in the pharmaceutical industry due to its ability to engage in various biological interactions and its synthetic versatility. enpress-publisher.comnih.gov The adaptability of the pyridine ring allows for extensive structural modifications, making it a "privileged scaffold" in drug discovery. rsc.orgnih.gov

Specific Importance and Research Trajectory of 4-Chloro-2,3,5,6-tetrafluoropyridine

This compound is a key intermediate in the synthesis of a wide range of more complex molecules. The presence of four fluorine atoms and one chlorine atom on the pyridine ring makes it highly reactive towards nucleophilic substitution. The chlorine atom at the 4-position is particularly susceptible to displacement, providing a convenient handle for introducing various functional groups. Research on this compound has been driven by its utility in creating novel agrochemicals, pharmaceuticals, and polymers with tailored properties.

Overview of Advanced Chemical Research in Fluorinated Pyridine Architectures

The field of fluorinated pyridine chemistry is a dynamic area of research. Scientists are continuously exploring new methods for the selective fluorination and functionalization of the pyridine ring. nih.govresearchgate.net Advanced computational methods are being employed to predict the reactivity of these complex molecules and to design novel synthetic routes. hokudai.ac.jp The development of new catalysts and reagents is enabling more efficient and environmentally friendly syntheses of fluorinated pyridine derivatives. chemrxiv.org This ongoing research is expanding the toolbox available to chemists and paving the way for the discovery of new molecules with significant societal impact.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 52026-98-9 |

| Molecular Formula | C5ClF4N |

| Molecular Weight | 185.50 g/mol nih.gov |

| Exact Mass | 184.9655393 Da nih.gov |

| Topological Polar Surface Area | 12.9 Ų nih.gov |

| Heavy Atom Count | 11 echemi.com |

| Complexity | 132 echemi.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2,3,5,6-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF4N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHMNSNECXJBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503536 | |

| Record name | 4-Chloro-2,3,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52026-98-9 | |

| Record name | 4-Chloro-2,3,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 Chloro 2,3,5,6 Tetrafluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Chemistry of the Polyfluoropyridine Core

Nucleophilic aromatic substitution (SNAr) is the hallmark reaction of polyfluoroheteroaromatic compounds like 4-Chloro-2,3,5,6-tetrafluoropyridine. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-poor ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.

In polyfluorinated pyridines, the positions on the ring are not equally reactive towards nucleophilic attack. The order of activation is well-established, with the C4 position (para to the nitrogen atom) being the most electrophilic, followed by the C2/C6 positions (ortho), and finally the C3/C5 positions (meta). nih.gov This regioselectivity is a consequence of the ability of the nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, an effect that is most pronounced when the attack occurs at the para or ortho positions.

For this compound, the most activated site (C4) is occupied by a chlorine atom. Nucleophilic attack invariably occurs at this position, leading to the displacement of the chloride ion. rsc.org This high degree of regioselectivity is synthetically valuable, allowing for the clean formation of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives. nih.govresearchgate.net While substitution at the C2/C6 positions is possible in related polyfluoropyridines under harsher conditions, especially after the C4 position has reacted, the reaction of this compound with common nucleophiles overwhelmingly favors substitution at C4. rsc.org

The reactivity of the pyridine (B92270) core is profoundly influenced by its halogen substituents. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). nih.gov The presence of four fluorine atoms significantly depletes the electron density of the aromatic ring, which is essential for activating it towards attack by nucleophiles. nih.gov This activation overcomes the natural electron-rich character of aromatic systems.

In the context of an SNAr reaction, the nature of the leaving group is also critical. While fluorine is a very poor leaving group in SN1 and SN2 reactions, its ability is enhanced in SNAr on highly activated rings. However, chlorine is generally a better leaving group than fluorine in these systems. The C-Cl bond is longer, weaker, and more polarizable than the C-F bond, which facilitates its cleavage in the rate-determining step of many SNAr reactions. This difference in leaving group ability further reinforces the observed regioselectivity, ensuring that nucleophiles preferentially displace the chlorine atom at the highly activated C4 position rather than a fluorine atom at the C2, C3, C5, or C6 positions.

The high reactivity and selectivity of this compound at the C4 position make it a versatile substrate for reactions with a wide array of nucleophiles. This allows for the introduction of diverse functional groups onto the tetrafluoropyridine scaffold.

N-Nucleophiles: Nitrogen-based nucleophiles, such as primary and secondary amines, readily react to form 4-amino-2,3,5,6-tetrafluoropyridine (B155154) derivatives. For instance, piperazine (B1678402) has been shown to react with the closely related pentafluoropyridine (B1199360) to selectively yield the 4-piperazinyl product. nih.govresearchgate.net

S-Nucleophiles: Sulfur nucleophiles, like thiols and thiophenols, are also effective. The reaction of pentafluoropyridine with 1-methyl-tetrazole-5-thiol provides the 4-substituted product, demonstrating the utility for creating C-S bonds. nih.govresearchgate.net

O-Nucleophiles: Oxygen nucleophiles, including alkoxides and phenoxides, react under basic conditions to yield 4-alkoxy- or 4-aryloxytetrafluoropyridine ethers. Reactions with various hydroxybenzaldehydes under mildly basic conditions occur exclusively at the C-4 position of pentafluoropyridine. rsc.org

C-Nucleophiles: Carbon-based nucleophiles, such as enolates or organometallic reagents, can also be employed. The reaction with malononitrile (B47326) in the presence of a base like potassium carbonate leads to the formation of 4-(dicyanomethyl)-2,3,5,6-tetrafluoropyridine. nih.gov

The table below summarizes the selective substitution at the C4 position with various nucleophiles, based on reactions with the parent compound pentafluoropyridine, which generates 4-substituted tetrafluoropyridine products analogous to those from this compound.

| Nucleophile Class | Example Nucleophile | Product Type | Reference |

| Nitrogen (N) | Piperazine | 4-(Piperazin-1-yl)-2,3,5,6-tetrafluoropyridine | nih.gov, researchgate.net |

| Sulfur (S) | 1-Methyl-1H-tetrazole-5-thiol | 4-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine | nih.gov, researchgate.net |

| Oxygen (O) | 4-Hydroxybenzaldehyde | 4-(2,3,5,6-Tetrafluoropyridin-4-yloxy)benzaldehyde | rsc.org |

| Carbon (C) | Malononitrile | 2-(2,3,5,6-Tetrafluoropyridin-4-yl)malononitrile | nih.gov |

Electrophilic Transformations and Their Selectivity

The extreme electron deficiency of the this compound ring strongly deactivates it towards electrophilic aromatic substitution. The powerful inductive withdrawal by the four fluorine atoms and the nitrogen heteroatom makes the ring a very poor nucleophile, unable to react with common electrophiles under standard conditions. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation, which are characteristic of electron-rich aromatic systems, are not feasible for this compound. Drastic conditions are required to achieve electrophilic substitution even on less fluorinated benzenes, and polyfluoropyridines are even more inert. nih.gov

Radical Reactions and Their Intermediates

While ionic reactions dominate its chemistry, derivatives of tetrafluoropyridine can participate in radical reactions. The tetrafluoropyridyl group can be incorporated into molecules to facilitate the generation of radical intermediates.

For example, tetrafluoropyridine-4-thiol can be added to alkenes like difluorostyrenes via a thiol-ene reaction. rsc.org The resulting sulfide (B99878) product, bearing a tetrafluoropyridylthio group, can then serve as a radical precursor. Under photoredox catalysis, a single electron reduction of the C–S bond can occur, leading to its cleavage and the formation of a fluoroalkyl radical and the 2,3,5,6-tetrafluoropyridine-4-thiolate anion. rsc.org The electron-poor nature of the tetrafluoropyridine ring is crucial for enabling this C-S bond reduction. rsc.org

The highly electron-withdrawing nature of the tetrafluoropyridyl moiety makes it an excellent leaving group, a property that is exploited in modern deoxyfluorination reactions. Reagents like PyFluor (2-pyridinesulfonyl fluoride) illustrate this principle. acsgcipr.orgsigmaaldrich.com Although PyFluor is a derivative of pyridine, the mechanism provides a clear model for how a tetrafluoropyridine-derived group would function in a similar context.

The general mechanism for deoxyfluorination of an alcohol using such a reagent proceeds in two main steps:

Activation of the Alcohol: The alcohol, in the presence of a base, attacks the sulfur atom of the sulfonyl fluoride (B91410) reagent. This forms a sulfonate ester intermediate, effectively converting the poor hydroxyl leaving group into a much better pyridylsulfonate leaving group. acs.orgresearchgate.net

Nucleophilic Displacement: A source of nucleophilic fluoride (often generated in situ) then attacks the carbon atom bearing the sulfonate ester, displacing the pyridylsulfonate group in an SN2-like reaction. This step proceeds with an inversion of stereochemistry. researchgate.net

The efficiency of this displacement is critically dependent on the stability of the leaving group. A 2,3,5,6-tetrafluoropyridylsulfonate group would be an exceptionally stable leaving group due to the immense inductive stabilization of the resulting anion by the four fluorine atoms and the ring nitrogen. This stability would make the parent alcohol a highly reactive substrate for nucleophilic substitution by fluoride, driving the deoxyfluorination reaction forward under mild conditions. acsgcipr.orgresearchgate.net

Photoinduced Processes and Glycosyl Radical Intermediates

Recent studies have demonstrated the utility of alkyl sulfoxides as precursors to radicals for the synthesis of pyridine derivatives. nih.gov This process involves the formation of an electron donor-acceptor (EDA) complex in solution, which, upon irradiation with visible light, initiates a radical chain process. nih.gov Glycosyl sulfoxides, in particular, can be converted into the corresponding pyridyl C-glycosides with high stereoselectivity. nih.gov While the direct reaction with this compound is not explicitly detailed in the available literature, the general mechanism provides a framework for its potential reactivity with glycosyl radical intermediates under photoinduced conditions. The reaction typically involves N-methoxy pyridinium (B92312) salts, which form an EDA complex with the sulfoxide (B87167) and a fluoride anion source. nih.gov Visible light irradiation then leads to the formation of the alkyl or glycosyl radical, which can subsequently engage in reactions with pyridine derivatives. nih.gov

Transition Metal-Mediated and Catalyzed Reactions

Hydrodefluorination Processes

Hydrodefluorination (HDF) of polyfluoroarenes is a critical reaction for accessing partially fluorinated building blocks from perfluorinated feedstocks. acs.orgnih.gov Transition metal catalysis has been a dominant approach for these transformations. acs.orgnih.gov For instance, the catalytic hydrodefluorination of 3-chloro-2,4,5,6-tetrafluoropyridine (B156645) has been investigated using a bifunctional azairidacycle catalyst with potassium formate (B1220265) (HCOOK) as the hydride source. mdpi.comresearchgate.net This reaction demonstrates a preference for C–F bond cleavage over C–Cl bond cleavage, which is contrary to dehalogenation pathways that proceed via electron-transfer radical anion fragmentation. mdpi.comresearchgate.net The C–F bond cleavage preferentially occurs at the position para to other substituents (excluding fluorine), which is consistent with a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.com

Beyond traditional transition metals, low-valent main-group elements have emerged as effective catalysts. Bismuthinidenes supported by a Phebox ligand have been shown to catalyze the HDF of various polyfluoroarenes under mild conditions. acs.orgnih.gov Mechanistic studies support a Bi(I)/Bi(III) redox cycle involving C–F oxidative addition, F/H ligand metathesis, and C–H reductive elimination. acs.orgnih.gov The isolation and characterization of a cationic Phebox-Bi(III)(4-tetrafluoropyridyl) triflate intermediate confirms the feasibility of the oxidative addition of the Bi(I) catalyst into the C–F bond of a tetrafluoropyridine. acs.orgnih.gov

Transition-metal-free catalytic HDF has also been achieved using a hydrosilicate, generated from a hydrosilane and a fluoride salt, which acts as a direct hydride transfer agent. nih.gov DFT calculations suggest this reaction proceeds via a concerted nucleophilic aromatic substitution (CSNAr) pathway. nih.gov Another metal-free approach utilizes a diazaphospholene catalyst with phenylsilane (B129415) as the reductant, also proposed to operate through a concerted nucleophilic aromatic substitution mechanism. acs.org

Table 1: Catalytic Systems for Hydrodefluorination of Halogenated Pyridines

| Catalyst System | Substrate Example | Key Features | Proposed Mechanism |

|---|---|---|---|

| Bifunctional azairidacycle / HCOOK | 3-Chloro-2,3,5,6-tetrafluoropyridine | Prefers C-F over C-Cl cleavage; Para-selective C-F activation | Nucleophilic Aromatic Substitution (SNAr) |

| Phebox-Bi(I) | Polyfluoroarenes | Mild conditions; Main-group catalysis | Bi(I)/Bi(III) redox cycle (Oxidative Addition, Ligand Metathesis, Reductive Elimination) |

| Hydrosilicate (from Hydrosilane/Fluoride) | Polyfluoroarenes | Transition-metal-free | Concerted Nucleophilic Aromatic Substitution (CSNAr) |

| Diazaphospholene / Phenylsilane | Polyfluoroarenes | Metal-free | Concerted Nucleophilic Aromatic Substitution (CSNAr) |

Cross-Coupling Reactions (e.g., related to bromo-tetrafluoropyridines)

Cross-coupling reactions are fundamental for forming carbon-carbon bonds, and halogenated pyridines are key substrates in these transformations. The Sonogashira and Suzuki-Miyaura reactions are prominent examples.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst, typically in the presence of an amine base. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org This reaction is highly effective for creating C(sp)-C(sp²) bonds and can be conducted under mild conditions, including at room temperature and in aqueous media. wikipedia.org The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The palladium cycle includes oxidative addition, and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide intermediate that participates in transmetalation with the palladium complex. libretexts.org This methodology has been successfully applied to 5- and 6-bromo-3-fluoro-2-cyanopyridines, allowing for the synthesis of a wide range of alkynyl-substituted fluoropyridines. soton.ac.uk

The Suzuki-Miyaura cross-coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, using a palladium catalyst and a base. youtube.comyoutube.com This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron reagents. youtube.comresearchgate.net The catalytic cycle typically involves: 1) oxidative addition of the organic halide to the Pd(0) catalyst, 2) transmetalation of the organic group from the boron reagent to the palladium(II) complex, and 3) reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.comyoutube.com This method has been used for the synthesis of 2-arylpyridines from pyridine-2-sulfonyl fluoride (PyFluor) and various hetero(aryl) boronic acids and esters. claremont.eduscholaris.ca While bromo- and chloropyridines are common substrates, the reactivity of sulfonyl fluorides highlights the expanding scope of this reaction. claremont.eduscholaris.caorganic-chemistry.org

Table 2: Overview of Relevant Cross-Coupling Reactions

| Reaction Name | Electrophile | Nucleophile | Catalyst System | Key Bond Formed |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide (e.g., Bromopyridine) | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | C(sp²)-C(sp) |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide or Triflate (e.g., Bromopyridine) | Organoboronic Acid/Ester | Pd catalyst, Base | C(sp²)-C(sp²) |

Thermal and Photochemical Decomposition Pathways of Polyfluoropyridines

The thermal degradation of fluoropolymers, such as polytetrafluoroethylene (PTFE), has been studied to understand the products formed at elevated temperatures. turi.orgnist.gov The decomposition products are highly dependent on conditions like temperature and the presence of oxygen. turi.org In a vacuum, the primary decomposition product of PTFE is the tetrafluoroethylene (B6358150) monomer. nist.gov However, in the presence of air, oxidation products such as carbonyl fluoride and hydrogen fluoride become significant. turi.org At very high temperatures (e.g., 800°C), tetrafluoromethane can be formed. turi.org The thermolysis of fluoropolymers can also generate various perfluorinated carboxylic acids. turi.org

While specific studies focusing solely on the decomposition of poly(tetrafluoropyridine) are not extensively detailed in the provided context, the principles from fluoropolymer degradation offer insights. The decomposition of polyfluoropyridines would likely also proceed via chain mechanisms involving initiation, propagation, transfer, and termination steps. nist.gov The stability of the pyridine ring suggests that decomposition might initially involve the cleavage of C-F or C-C bonds in the polymer backbone, potentially leading to the formation of smaller fluorinated pyridine fragments and other volatile fluorocarbons.

Photochemical decomposition, or photodegradation, is another relevant pathway. Photocatalytic hydrodefluorination of polyfluoroarenes can be initiated by photoheterolytic cleavage and hydrogen abstraction in a polar solvent. researchgate.net This suggests that under UV irradiation, C-F bonds in polyfluoropyridines could be cleaved, leading to their degradation, particularly in the presence of a hydrogen source. researchgate.net

Comprehensive Mechanistic Elucidations for Pyridine Halogenation

The halogenation of the pyridine ring is a fundamental transformation, but its mechanism is complex due to the electron-deficient nature of the heterocycle.

Electrophilic Aromatic Substitution (SNAr): Pyridine is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) because the electronegative nitrogen atom deactivates the ring. quimicaorganica.org Furthermore, many electrophilic reagents first react with the nitrogen lone pair to form a stable pyridinium salt, which is even more deactivated. youtube.com Consequently, electrophilic halogenation of pyridine requires harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids. nih.govnsf.gov The substitution typically occurs at the 3- and 5-positions, as the intermediates formed by attack at these positions are more stable than those from attack at the 2-, 4-, or 6-positions. quimicaorganica.org The resonance structures for attack at the 2- and 4-positions include a highly unfavorable carbocation adjacent to the positively charged nitrogen atom. quimicaorganica.org

Nucleophilic Aromatic Substitution (SNAr): In contrast, pyridines bearing a leaving group (like a halogen) at the 2- or 4-position are highly susceptible to nucleophilic aromatic substitution. quimicaorganica.org The reaction proceeds through a two-step addition-elimination mechanism (SNAr). quimicaorganica.org The incoming nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. quimicaorganica.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. quimicaorganica.org Substitution at the 3-position is much slower because the negative charge in the intermediate cannot be delocalized onto the nitrogen. quimicaorganica.org

Alternative Mechanisms: To overcome the limitations of classical methods, alternative strategies have been developed. One approach involves a "one-pot" ring-opening, halogenation, and ring-closing sequence. nih.govnsf.gov Pyridine is converted into an acyclic "Zincke imine" intermediate, transforming the electron-deficient heterocycle into a series of polarized alkenes that readily undergo electrophilic halogenation under mild conditions. nih.govnsf.gov Another strategy for 4-halogenation involves the displacement of a phosphonium (B103445) group from a pre-formed pyridinium salt by a halide nucleophile, proceeding via an SNAr pathway where the phosphine (B1218219) acts as a good leaving group. nih.gov

Derivatives and Functionalization Chemistry of the 4 Chloro 2,3,5,6 Tetrafluoropyridine Scaffold

Synthesis of Novel Substituted 2,3,5,6-Tetrafluoropyridine (B1295328) Derivatives

The synthesis of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives is most commonly achieved through the nucleophilic aromatic substitution (SNAr) of pentafluoropyridine (B1199360). The pyridine (B92270) nitrogen and the fluorine atoms strongly activate the ring for nucleophilic attack. The established order of reactivity for substitution is C4 > C2 > C6 > C3 > C5, making the fluorine atom at the C4 (para) position exceptionally labile. epfl.ch This high degree of regioselectivity allows for the straightforward synthesis of a wide array of 4-substituted derivatives by reacting pentafluoropyridine with various nucleophiles under mild conditions. epfl.chresearchgate.net

A diverse range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles have been successfully employed to displace the C4-fluorine atom, yielding the corresponding tetrafluoropyridine derivatives in good yields. epfl.chmdpi.com

Key research findings in this area include:

C-Nucleophiles: Malononitrile (B47326), in the presence of a base like potassium carbonate, readily attacks the C4 position to yield 2-(perfluoropyridin-4-yl)malononitrile. epfl.ch

N-Nucleophiles: Amines and related nitrogen compounds react efficiently. For instance, piperazine (B1678402) can be used to synthesize 1,4-bis(perfluoropyridin-4-yl)piperazine. epfl.chmdpi.com Ammonia is also known to react with pentafluoropyridine to produce 4-aminotetrafluoropyridine. chemicalbook.com

S-Nucleophiles: Thiol-based nucleophiles, such as 1-methyl-1H-tetrazole-5-thiol, selectively provide the 4-thioether substituted product. epfl.ch

O-Nucleophiles: Hydroxybenzaldehydes, under mildly basic conditions, exclusively attack the C4 position to afford 4-((perfluoropyridin-yl)oxy)benzaldehydes in nearly quantitative yields.

The table below summarizes representative examples of the synthesis of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives from pentafluoropyridine.

| Nucleophile | Reagent/Conditions | Product | Yield |

| Malononitrile | K₂CO₃, DMF, reflux | 2-(2,3,5,6-Tetrafluoropyridin-4-yl)malononitrile | Good |

| Piperazine | NaHCO₃, CH₃CN, reflux | 1,4-Bis(2,3,5,6-tetrafluoropyridin-4-yl)piperazine | Good |

| 1-Methyl-1H-tetrazole-5-thiol | NaHCO₃, CH₃CN, reflux | 4-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine | Good |

| Sodium Cyanide | Dimethylformamide | 2,3,5,6-Tetrafluoropyridine-4-nitrile | N/A |

Chemical Transformations at the Chlorine Atom (C4) Position

The chlorine atom in 4-chloro-2,3,5,6-tetrafluoropyridine serves as a versatile handle for further functionalization. Like the C4-fluorine atom in pentafluoropyridine, the C4-chlorine is activated towards nucleophilic aromatic substitution (SNAr). In SNAr reactions on halogenated aromatic systems, the rate of reaction is often dependent on the stability of the intermediate (Meisenheimer complex) and the carbon-halogen bond strength. While the C-F bond is stronger, the high electronegativity of fluorine makes it an excellent leaving group in this context. The C-Cl bond is weaker, and chlorine can also be readily displaced by a wide range of nucleophiles.

This reactivity is exploited in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. The C4-Cl bond provides a reactive site for transformations such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are inefficient with the more inert C-F bonds. These reactions allow for the formation of C-C bonds, linking the tetrafluoropyridyl core to various aryl, vinyl, or alkynyl groups.

Suzuki-Miyaura Coupling: This reaction enables the synthesis of 4-aryl-2,3,5,6-tetrafluoropyridines by coupling this compound with arylboronic acids in the presence of a palladium catalyst and a base. researchgate.net This method is a powerful tool for constructing biaryl structures.

Heck Coupling: The Heck reaction allows for the vinylation of the C4 position by reacting the chloro-scaffold with alkenes under palladium catalysis. organic-chemistry.org

Sonogashira Coupling: This coupling reaction introduces alkynyl functionalities at the C4 position through the reaction of this compound with terminal alkynes, catalyzed by palladium and copper complexes. researchgate.net

While direct SNAr reactions displacing the chlorine are less documented than those for the fluorine analogue, the principles of physical organic chemistry and evidence from related systems, such as 4-chloropyrrolopyrimidines and 4-chloroquinazolines, confirm that the C4-Cl bond is a viable site for substitution by amines, alkoxides, and thiols. nih.govnih.gov

Introduction of Diverse Chemical Functional Groups onto the Pyridine Ring

While the C4 position is the most reactive site for initial functionalization, strategies have been developed to introduce chemical groups at other positions on the tetrafluoropyridine ring, enabling the synthesis of polysubstituted derivatives.

One effective strategy to alter the inherent regioselectivity of nucleophilic substitution involves the use of sterically demanding directing groups. Research has shown that introducing a bulky trialkylsilyl group at the C3 or C5 position of a polyhalopyridine can effectively block nucleophilic attack at the adjacent C4 position. This steric hindrance redirects the incoming nucleophile to attack the C2 or C6 positions, which are electronically activated but typically less accessible. This method provides a valuable solution for synthesizing 2- or 6-substituted tetrafluoropyridine derivatives. epfl.chresearchgate.net

Sequential substitution is another common approach. After an initial substitution at the C4 position, the remaining fluorine atoms at C2 and C6 can be replaced by other nucleophiles, although this typically requires harsher reaction conditions (e.g., higher temperatures). For example, after reacting pentafluoropyridine with one equivalent of a nucleophile to form the 4-substituted product, subsequent reaction with a different nucleophile under more forcing conditions can lead to di- or tri-substituted products.

Modern C-H functionalization techniques, often catalyzed by transition metals, are also emerging as powerful tools for modifying pyridine rings at positions that are difficult to access through traditional SNAr chemistry. nih.gov

Formation of Polyfluorinated Bipyridyl and Fused Pyridine Systems

The this compound scaffold is a key precursor for the synthesis of more complex molecular architectures, including bipyridyls and fused heterocyclic systems.

Polyfluorinated Bipyridyl Systems: Polyfluorinated bipyridyls are important ligands in coordination chemistry and building blocks for functional materials. The classic Ullmann reaction, involving the copper-mediated coupling of aryl halides, has been used to synthesize perfluoro-4,4'-bipyridyl from the analogous 2,3,5,6-tetrafluoro-4-iodopyridine. chemicalbook.com This provides strong precedent that this compound could undergo similar homocoupling. More contemporary and versatile methods, such as the Suzuki-Miyaura cross-coupling reaction, are now preferred. Reacting this compound with its corresponding boronic acid derivative (or vice versa) under palladium catalysis provides an efficient route to symmetrical and unsymmetrical polyfluorinated bipyridyls. rsc.orgtcichemicals.com

Fused Pyridine Systems: A particularly elegant strategy for constructing fused ring systems involves the reaction of 4-substituted tetrafluoropyridine derivatives with bifunctional nucleophiles. Research by Hargreaves, Sandford, and Slater has demonstrated that reacting 4-substituted tetrafluoropyridines (where the 4-substituent is a good leaving group like phenylsulfonyl) with diamines, such as ethane-1,2-diamine, leads to the formation of tetrahydropyrido[2,3-b]pyrazine scaffolds. nih.govrsc.org The reaction proceeds via an initial SNAr at the C4 position, followed by an intramolecular nucleophilic attack by the second amine group on the C3 (or C5) position, displacing a fluoride (B91410) ion and forming the fused pyrazine (B50134) ring. rsc.orgjk-sci.com This methodology provides access to novel, polyfunctional, and polysubstituted jk-sci.comjk-sci.com-ring fused systems. rsc.org

The table below details examples of fused pyridine systems synthesized from tetrafluoropyridine derivatives.

| Starting Material | Bifunctional Nucleophile | Product |

| 4-(Phenylsulfonyl)-2,3,5,6-tetrafluoropyridine | Ethane-1,2-diamine | Difluorinated tetrahydropyrido[2,3-b]pyrazine |

| Pentafluoropyridine | Various diamines | Trifluorinated tetrahydropyrido[3,4-b]pyrazine |

Related Chlorinated and Fluorinated Pyridine Analogs and Their Synthesis

The synthetic methodologies applied to this compound are part of a broader field concerning the synthesis of various polychlorofluoropyridines. These compounds are typically prepared from readily available polychlorinated precursors, most notably pentachloropyridine (B147404), via fluorine-halogen exchange (Halex) reactions.

The reaction of pentachloropyridine with a fluoride source, such as potassium fluoride (KF), at high temperatures allows for the stepwise replacement of chlorine atoms with fluorine. By carefully controlling the reaction conditions (temperature, solvent, and stoichiometry of KF), different isomers of dichlorotrifluoropyridines and trichlorodifluoropyridines can be synthesized. nih.gov For example, reacting pentachloropyridine with KF can yield 3,5-dichloro-2,4,6-trifluoropyridine.

Other synthetic transformations provide access to a variety of related analogs:

The reaction of 3-chloro-2,4,5,6-tetrafluoropyridine (B156645) with sodium iodide can yield 3-chloro-2,5,6-trifluoro-4-iodopyridine. chemicalbook.com

Palladium-catalyzed Suzuki-Miyaura reactions on pentachloropyridine itself can be controlled to produce either 2-aryl-3,4,5,6-tetrachloropyridines or 2,6-diaryl-3,4,5-trichloropyridines with high site selectivity. researchgate.net

Polyfluoroarenethiols can be converted into polychlorofluoroarenes using chlorinating agents like sulfuryl chloride (SO₂Cl₂), providing another route to mixed halo-aromatic systems. fluorine1.ru

These related analogs are valuable intermediates in their own right, offering different patterns of reactivity for the synthesis of complex agrochemicals and pharmaceuticals.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

4-Chloro-2,3,5,6-tetrafluoropyridine serves as a pivotal electrophilic precursor in complex organic synthesis, primarily through nucleophilic aromatic substitution (SNAr) reactions. The pyridine (B92270) nitrogen and the four fluorine atoms inductively withdraw electron density from the aromatic ring, making it highly susceptible to attack by nucleophiles. The chlorine atom at the 4-position (para to the nitrogen) is an excellent leaving group, making this position the most activated site for substitution. nih.govyoutube.comrsc.org

This high reactivity allows for the efficient formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. A wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, can readily displace the chloride to introduce diverse functional groups and build molecular complexity. nih.gov For instance, the reaction of analogous polyfluoroaromatics like chloropentafluorobenzene (B146365) with complex nucleophiles such as phenothiazine (B1677639) proceeds efficiently to form highly functionalized derivatives. nih.gov This reactivity profile enables synthetic chemists to use this compound to introduce the tetrafluoropyridyl moiety into larger, more intricate molecular frameworks, a common strategy in the development of novel organic compounds.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile Type | Example Nucleophile | Resulting Bond | Product Class |

|---|---|---|---|

| N-Nucleophile | Amines (e.g., Aniline) | C-N | 4-Amino-2,3,5,6-tetrafluoropyridines |

| O-Nucleophile | Alcohols/Phenols | C-O | 4-Alkoxy/Aryloxy-2,3,5,6-tetrafluoropyridines |

| S-Nucleophile | Thiols (e.g., Thiophenol) | C-S | 4-Thioether-2,3,5,6-tetrafluoropyridines |

| C-Nucleophile | Malononitrile (B47326) | C-C | 4-Alkyl-2,3,5,6-tetrafluoropyridines |

Contribution to the Construction of Heterocyclic Systems and Scaffolds

The compound is instrumental in the synthesis of larger, more complex heterocyclic systems. By serving as an electrophilic partner, it can be coupled with other heterocyclic units to create novel molecular scaffolds. The SNAr reaction is a powerful tool for linking the tetrafluoropyridine core to other rings.

For example, a nucleophilic nitrogen atom on another heterocyclic ring can attack the C-4 position of this compound, displacing the chloride and forming a new C-N bond that bridges the two systems. A notable example of this strategy involves the reaction of phenothiazine with chloropentafluorobenzene, a closely related polyfluoroaromatic, which yields the corresponding N-arylphenothiazine derivative. nih.gov This approach can be applied to construct a wide range of multi-heterocyclic architectures where the tetrafluoropyridyl group can significantly modify the electronic and physical properties of the final molecule. Such scaffolds are of great interest in medicinal chemistry and materials science.

Design and Synthesis of Fluorinated Functional Materials

The unique properties imparted by fluorine atoms—such as high thermal stability, chemical inertness, and hydrophobicity—make fluorinated compounds highly desirable for advanced materials. taylorfrancis.com this compound is a key building block for creating such functional materials, particularly high-performance polymers. mdpi.com

Its ability to undergo selective SNAr reactions allows for its incorporation into polymer backbones. For instance, reaction with bisphenols or other difunctional nucleophiles can lead to the formation of poly(aryl ether)s. These polymers can be considered analogues of high-performance materials like Polyetheretherketone (PEEK), where the tetrafluoropyridine unit imparts enhanced thermal stability, solvent resistance, and modified dielectric properties. mdpi.comwright.edunih.gov The introduction of the highly polar, fluorinated pyridine ring into the polymer structure is a strategy used to tune material properties for specific applications in aerospace, electronics, and medicine. taylorfrancis.commdpi.com

Development of Novel Monomers for Polymerization Processes

The development of advanced polymers often relies on the synthesis of novel monomers with specific functionalities. This compound is a precursor for such monomers. By reacting it with a nucleophile that also contains a polymerizable group (e.g., a vinyl, acrylate, or alkyne moiety), the tetrafluoropyridine core can be transformed into a functional monomer.

Alternatively, the compound can react with difunctional linkers to create monomers for step-growth polymerization. For example, reaction with a diamine like piperazine (B1678402) can yield a bis(tetrafluoropyridyl)piperazine species. nih.gov While this specific product is formed from pentafluoropyridine (B1199360), the principle applies. If a difunctional nucleophile reacts with two equivalents of this compound, it creates a new difunctional monomer that can then be polymerized with another comonomer. This strategy allows for the precise introduction of the fluorinated heterocyclic unit into a polymer chain, leading to materials with tailored properties. mdpi.com

Table 2: Polymerization Strategies Involving the Tetrafluoropyridine Core

| Polymerization Strategy | Monomer/Precursor Type | Resulting Polymer Class |

|---|---|---|

| Step-Growth Polymerization | Reaction with difunctional nucleophiles (e.g., bisphenols) | Poly(aryl ether)s (PEEK analogues) |

| Chain-Growth Polymerization | Functionalization with a polymerizable group (e.g., vinyl) | Vinyl polymers with fluorinated side chains |

| Cyclopolymerization | Creation of di-alkyne functionalized tetrafluoropyridines | Thermoset resins / Polyarylene networks |

Strategic Application in Synthetic Routes to Bioactive Molecules

Fluorinated pyridine derivatives are a cornerstone of modern agrochemical and pharmaceutical research due to their ability to enhance metabolic stability, binding affinity, and bioavailability. nih.gov While a direct synthetic route from this compound to a commercialized bioactive molecule is not prominently documented, the strategic importance of related chloro-polyhalopyridine precursors is well-established.

A prominent example is the synthesis of the herbicide Haloxyfop. fao.orgnih.gov The key intermediate for Haloxyfop is 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.govgoogle.com This intermediate undergoes a nucleophilic aromatic substitution reaction with a phenoxide derivative, a reaction analogous to those of this compound. The synthesis of this crucial precursor demonstrates the industrial-scale importance of using chloro-substituted pyridines to build the core structures of complex, commercially significant bioactive molecules. nih.govgoogle.com The principles of activating a pyridine ring towards nucleophilic substitution with halogen atoms are central to the synthetic strategies employed for many such compounds.

Computational and Theoretical Investigations of 4 Chloro 2,3,5,6 Tetrafluoropyridine

Quantum Chemical Studies on Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the electronic nature of 4-Chloro-2,3,5,6-tetrafluoropyridine. The presence of four highly electronegative fluorine atoms and a chlorine atom significantly influences the electron distribution within the pyridine (B92270) ring.

Detailed studies on the parent compound, pentafluoropyridine (B1199360), show that the highest occupied molecular orbital (HOMO) has electron density delocalized over the ring carbons, with the exception of the C4 carbon. mdpi.com This makes the C4 position particularly electron-deficient and thus highly susceptible to nucleophilic attack. mdpi.com In this compound, the chlorine atom occupies this position. The strong electron-withdrawing nature of the fluorine atoms polarizes the C-F bonds and reduces the electron density of the aromatic ring, which is a key factor in its chemical behavior. ontosight.ai Theoretical calculations, such as those at the MP2(full)/cc-pVTZ level of theory for related compounds like 2,3,5,6-tetrafluoropyridine (B1295328), have been used to derive and analyze these electronic properties from first principles. researchgate.net

Key Electronic Properties:

High Electron Deficiency: The pyridine ring is significantly electron-deficient due to the inductive effects of the five halogen substituents.

Polarized Bonds: The C-F and C-Cl bonds are highly polarized, contributing to the molecule's reactivity and intermolecular interactions.

LUMO Distribution: The lowest unoccupied molecular orbital (LUMO) is expected to be localized on the ring, indicating its susceptibility to accepting electrons from nucleophiles at the remaining fluorinated carbon positions.

Analysis of Bonding, Atomic Charges, and Electron Density Distributions

The analysis of electron density provides a quantitative picture of bonding and atomic charges. For closely related molecules such as 2,3,5,6-tetrafluoropyridine and pentafluoropyridine, charge density distributions have been determined experimentally through high-resolution X-ray diffraction and modeled using multipole refinements. researchgate.net These experimental results are often compared with and supported by high-level theoretical calculations. researchgate.net

These studies utilize Bader's "atoms in molecules" (AIM) theory to partition the electron density and calculate atomic charges and bond properties. researchgate.net For this compound, it is expected that the nitrogen atom would carry a negative charge, while the ring carbon atoms would have varying positive charges, influenced by the attached halogens. The fluorine atoms pull significant electron density, making the carbons they are attached to (C2, C3, C5, C6) electrophilic.

| Atom | Predicted Charge | Reasoning |

|---|---|---|

| N | Negative | High electronegativity and lone pair character. |

| C2, C6 | Positive | Bonded to electronegative N and F atoms. |

| C3, C5 | Positive | Bonded to electronegative F atoms. |

| C4 | Positive | Bonded to electronegative Cl atom. |

| F | Negative | Highest electronegativity. |

| Cl | Slightly Negative/Positive | Electronegative, but less so than F; can be polarized to have a positive σ-hole. |

Investigation of Intermolecular Interactions (e.g., Halogen Bonds)

The halogen atoms in this compound play a crucial role in directing its intermolecular interactions and crystal packing. The electron-withdrawing fluorine atoms create a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the chlorine atom along the C-Cl bond axis. This positive region can engage in attractive, non-covalent interactions with electron-rich sites (Lewis bases), an interaction known as a halogen bond. nih.gov

The strength of this halogen bond is enhanced by the presence of the electron-withdrawing fluorine atoms on the pyridine ring. nih.gov Computational studies can quantify the strength and geometry of these interactions. In the solid state, these C—Cl···N or C—Cl···O/S interactions can be a powerful tool for crystal engineering. mdpi.com Furthermore, the fluorine atoms themselves can participate in weaker intermolecular contacts, such as F···F, F···C, and F···H interactions, which have been observed in the crystal structures of similar compounds like 2,3,5,6-tetrafluoropyridine. researchgate.net

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Halogen Bond | C4-Cl | Lewis Base (e.g., N, O, S) | Strong, directional interaction for supramolecular assembly. nih.govmdpi.com |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Common in aromatic systems, influenced by ring electron density. |

| Dipole-Dipole | Molecule | Molecule | Due to the molecule's overall dipole moment. |

| Weak F···X Contacts | C-F | F, C, H | Contribute to crystal packing and stability. researchgate.net |

Computational Prediction of Reactivity and Regioselectivity

Computational methods are invaluable for predicting the reactivity and regioselectivity of chemical reactions. For perfluorinated pyridines, the primary reaction is nucleophilic aromatic substitution (SNAr). Theoretical and experimental studies on pentafluoropyridine have firmly established that the order of reactivity for nucleophilic attack is at the C4 (para) position, followed by the C2 (ortho) and then C3 (meta) positions. nih.govresearchgate.net This selectivity is attributed to the superior ability of the para position to stabilize the negative charge of the Meisenheimer intermediate through resonance involving the ring nitrogen atom. mdpi.com

Since this compound is the product of a substitution at the C4 position, subsequent SNAr reactions would involve the displacement of one of the remaining fluorine atoms. Computational models can be used to predict the activation barriers for nucleophilic attack at the C2/C6 versus the C3/C5 positions. It is expected that the ortho positions (C2/C6) would be more reactive than the meta positions (C3/C5) due to the activating effect of the nitrogen atom.

Conformational Analysis and Molecular Dynamics Simulations

For a rigid aromatic molecule like this compound, conformational analysis is straightforward as the pyridine ring is planar. There are no flexible side chains, so the molecule has a single, well-defined low-energy conformation.

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in different environments, such as in solution or in a biological system. nih.govnih.gov MD simulations can provide insights into solvation effects, aggregation behavior, and the dynamics of its interactions with other molecules. However, specific molecular dynamics studies focused on this compound are not widely available in the published literature, representing a potential avenue for future research.

Spectroscopic Parameter Prediction and Interpretation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. Techniques like Density Functional Theory (DFT) and ab initio methods can accurately predict various spectroscopic parameters.

NMR Spectroscopy: Calculations can predict ¹³C and ¹⁹F NMR chemical shifts. This is particularly useful for assigning peaks in complex spectra of fluorinated compounds and for confirming regioselectivity in substitution reactions. nih.gov

Vibrational Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities of infrared (IR) and Raman spectra. Comparing the computed spectrum with the experimental one helps in confirming the molecular structure and identifying characteristic vibrational modes associated with the C-F, C-Cl, and pyridine ring bonds.

Mass Spectrometry: While not a direct prediction of the spectrum, computational methods can calculate the molecular weight and isotopic distribution patterns, which are fundamental to interpreting mass spectrometry data. nist.gov

These predictive capabilities are essential for characterizing novel derivatives of this compound and for understanding how its structure relates to its spectroscopic signatures.

Analytical Methodologies for the Characterization of 4 Chloro 2,3,5,6 Tetrafluoropyridine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 4-Chloro-2,3,5,6-tetrafluoropyridine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated organic molecules. Due to the absence of protons in this compound, ¹H NMR spectroscopy is not applicable for direct characterization of the primary structure but can be used to detect any residual protonated impurities.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is the most informative NMR technique for this compound. The chemical shifts and coupling constants of the fluorine atoms are highly sensitive to their electronic environment within the pyridine (B92270) ring. The spectrum is expected to show two distinct signals for the fluorine atoms at the 2,6- and 3,5-positions due to the C₂ symmetry of the molecule. The presence of the chlorine atom at the 4-position will influence the chemical shifts of these fluorine atoms. For comparison, in a related compound, (4-CHLORO-2,3,5,6-TETRAFLUOROPHENYL)PHENYLSULPHIDE, the ¹⁹F NMR spectrum has been reported. cdc.gov

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |

| ¹³C | Data not available | Data not available | Data not available |

| ¹⁹F | Data not available | Data not available | Data not available |

Table 1: Illustrative NMR Spectroscopic Data. Note: Specific experimental data for this compound was not available in the searched sources. The table is a template for the expected data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups and vibrational modes of a molecule. The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F and C-Cl stretching vibrations, as well as the characteristic vibrations of the pyridine ring. A detailed vibrational analysis of the closely related 2,3,5,6-tetrafluoropyridine (B1295328) (TFPy) has been conducted, providing a basis for understanding the IR spectrum of its 4-chloro derivative. helixchrom.com The introduction of a chlorine atom at the 4-position would be expected to shift the vibrational frequencies of the pyridine ring.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-F Stretch | ~1000-1300 | Strong |

| Pyridine Ring Stretch | ~1400-1600 | Medium-Strong |

| C-Cl Stretch | ~600-800 | Medium |

Table 2: Expected Infrared Absorption Bands for this compound. Frequencies are approximate and based on general group frequencies and data from related compounds.

Mass Spectrometry (GC-EIMS, HRMS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS): In GC-EIMS, the compound is first separated by gas chromatography and then ionized by electron impact. The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern provides valuable structural information. For this compound, the molecular ion peak would be expected at m/z corresponding to the molecular formula C₅ClF₄N. The isotopic pattern of the molecular ion, due to the presence of ³⁵Cl and ³⁷Cl isotopes, would be a key feature, with a characteristic M⁺ to M+2 ratio of approximately 3:1. Common fragmentation pathways for halogenated pyridines involve the loss of halogen atoms and the pyridine ring cleavage.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition with high confidence. This technique is essential for confirming the molecular formula of this compound. For instance, the exact mass of a related compound, (E)-5-Chloro-2-((2-chloro-2-phenylvinyl)tetrafluoro-λ6-sulfaneyl)pyridine, has been determined using HRMS (ESI+), showcasing the precision of this technique. nih.gov

| Technique | Parameter | Expected Value for C₅ClF₄N |

| GC-EIMS | Molecular Ion (m/z) | ~185 (for ³⁵Cl) and ~187 (for ³⁷Cl) |

| HRMS | Exact Mass [M+H]⁺ | Calculated: 185.9737 |

Table 3: Expected Mass Spectrometry Data for this compound.

X-ray Crystallography for Molecular and Crystal Structure Determination

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations applicable to the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-C, C-N, C-F, C-Cl). |

| Bond Angles (°) | The angles between adjacent bonds. |

Table 4: Key Parameters Determined by X-ray Crystallography.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of chemical compounds. For a volatile compound like this compound, gas chromatography (GC) is a particularly suitable method.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase in a capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The purity of a sample can be determined by the relative area of the peak corresponding to the compound of interest. For the analysis of pyridines, various GC methods have been developed. cdc.govnih.gov The choice of the stationary phase and the temperature program are critical for achieving good separation from any impurities or starting materials.

High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile derivatives or for preparative scale purification. For pyridine and its derivatives, mixed-mode chromatography can be effective. helixchrom.com

| Technique | Typical Stationary Phase | Detector | Application |

| Gas Chromatography (GC) | Phenylmethylpolysiloxane | FID, MS | Purity assessment, separation of volatile impurities |

| High-Performance Liquid Chromatography (HPLC) | C18, Mixed-mode | UV, MS | Separation of non-volatile derivatives, preparative purification |

Table 5: Chromatographic Methods for the Analysis of this compound.

Future Directions and Emerging Research Areas for 4 Chloro 2,3,5,6 Tetrafluoropyridine

Development of Sustainable and Green Synthetic Protocols

The chemical industry is increasingly focusing on environmentally benign methodologies, and the synthesis of 4-chloro-2,3,5,6-tetrafluoropyridine and its derivatives is no exception. Future research will likely prioritize the development of sustainable and green synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current industrial production methods often rely on multi-step processes that can generate significant amounts of waste. chemrxiv.org A move towards more atom-economical and energy-efficient syntheses is anticipated. This includes the exploration of catalytic methods to replace stoichiometric reagents and the use of alternative energy sources such as microwave irradiation or sonication to accelerate reaction times and improve yields. jk-sci.com

A significant area of development will be the adoption of greener solvents. Traditional syntheses of fluorinated pyridines often employ volatile organic compounds (VOCs). Research into the use of ionic liquids, supercritical fluids, or aqueous reaction media could drastically reduce the environmental footprint of these processes. For instance, a patented method for producing 2,3,5,6-tetrafluoropyridine (B1295328) involves the reaction of pentafluoropyridine (B1199360) with zinc powder in an aqueous solution of an alkali metal hydroxide, highlighting a step towards greener solvent use. rsc.org

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Development of one-pot syntheses to reduce intermediate isolation steps. |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents with safer alternatives. |

| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or supercritical fluids as reaction media. |

| Energy Efficiency | Employing microwave or ultrasonic energy to reduce reaction times and temperatures. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for pyridine (B92270) ring synthesis. |

| Reduce Derivatives | Minimizing the use of protecting groups to shorten synthetic routes. |

| Catalysis | Using catalytic quantities of reagents in place of stoichiometric amounts. |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). nih.gov The fluorine atoms strongly activate the pyridine ring towards nucleophilic attack. The typical order of reactivity for substitution on the related pentafluoropyridine is at the 4-position (para to the nitrogen), followed by the 2- and 6-positions (ortho), and lastly the 3- and 5-positions (meta). arxiv.org

Future research is expected to delve into more nuanced and unprecedented reactivity patterns. This could involve the selective activation of specific C-F or C-Cl bonds through transition-metal catalysis, allowing for novel cross-coupling reactions. The development of new catalytic systems could enable the introduction of a wider array of functional groups at positions that are typically difficult to access.

Furthermore, the exploration of photochemical and electrochemical transformations of this compound could unveil novel reaction pathways. These methods can generate highly reactive intermediates, leading to the formation of unique molecular architectures that are not achievable through traditional thermal methods.

Expansion of Applications in Novel Scientific and Technological Fields

While already established in several sectors, the unique properties of this compound make it a prime candidate for application in emerging scientific and technological fields. The introduction of a tetrafluoropyridyl moiety can significantly enhance the biological activity and metabolic stability of pharmaceutical compounds. ucla.edu

In the realm of agrochemicals, new derivatives could lead to the development of more potent and selective herbicides, fungicides, and insecticides. nih.gov The high demand for compounds like 2,3-dichloro-5-(trifluoromethyl) pyridine in the production of crop-protection products underscores the importance of fluorinated pyridines in this industry. nih.gov

The field of materials science also presents significant opportunities. The incorporation of this compound into polymer backbones can impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity. acs.org These advanced materials could find use in applications ranging from high-performance coatings and membranes to organic electronics.

| Field | Potential Future Applications of this compound Derivatives |

| Medicinal Chemistry | Development of new drug candidates with enhanced efficacy and pharmacokinetic profiles. |

| Agrochemicals | Creation of next-generation pesticides and herbicides with improved selectivity. nih.gov |

| Materials Science | Synthesis of novel fluoropolymers with superior thermal and chemical resistance. acs.org |

| Organic Electronics | Design of new materials for organic light-emitting diodes (OLEDs) and photovoltaics. |

| Chemical Sensors | Development of sensitive and selective sensors for the detection of various analytes. |

Integration with Machine Learning and Artificial Intelligence for Chemical Design

The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and development of new molecules. For this compound, AI and machine learning (ML) can be powerful tools to accelerate research and innovation.

Multidisciplinary Research at the Interface of Chemistry and Materials Science

The future of this compound research will increasingly involve multidisciplinary collaborations, particularly at the interface of chemistry and materials science. The unique properties imparted by the fluorinated pyridine core make it an attractive component for the design of advanced functional materials.

Collaborative efforts between synthetic chemists and materials scientists will be crucial for developing novel polymers, liquid crystals, and organic electronics. For example, the incorporation of the tetrafluoropyridyl group can be used to fine-tune the electronic properties of conjugated polymers for applications in organic solar cells or field-effect transistors.

Moreover, the development of new functional materials will require a deep understanding of structure-property relationships. This will necessitate the use of advanced characterization techniques and computational modeling to predict how the molecular structure of this compound-containing materials influences their macroscopic properties.

Q & A

Q. What are the common synthetic routes for 4-chloro-2,3,5,6-tetrafluoropyridine, and how can its purity be validated?

this compound is typically synthesized via nucleophilic substitution reactions using pentafluoropyridine as the precursor. For example, reactions with chloride nucleophiles under controlled conditions yield the target compound . Key steps include:

- Reaction Setup : Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis.

- Characterization : Validate purity via ¹⁹F-NMR (to confirm substitution pattern) and GC-MS (to detect byproducts). A representative GC-MS spectrum () shows dominant peaks at 146 Da (molecular ion) and smaller fragments (e.g., 93 Da) for structural confirmation .

- Safety : Handle with PPE due to acute toxicity (oral, dermal, inhalation) and potential respiratory system effects .

Q. How is the electronic structure of this compound characterized experimentally?

The electron-deficient nature of the compound arises from fluorine and chlorine substituents, which can be studied via:

- ¹⁹F-NMR : Chemical shifts between -120 to -150 ppm confirm fluorine environments .

- X-ray crystallography : Resolves bond lengths and angles, highlighting distortion from aromaticity due to electronegative substituents .

- Mass spectrometry : Fragmentation patterns (e.g., loss of Cl or F groups) correlate with stability under ionization .

Advanced Research Questions

Q. How can low reactivity of this compound in cross-coupling reactions be addressed?

While the compound exhibits low reactivity in Suzuki-Miyaura reactions (<5% yield with arylboronic acids) due to weak coordination to Pd , advanced strategies include:

- Ligand Design : Use electron-rich Pd(II) catalysts to enhance oxidative addition. For example, C4-selective C–H/boron cross-coupling achieves higher yields (up to 75%) with 2,3,5,6-tetrafluoropyridine derivatives .

- Temperature Optimization : Reactions at 135°C in xylene improve hydrodefluorination (HDF) yields (15–99%) using NHC·AlH₃ adducts .

Q. What factors influence regioselectivity in functionalizing this compound?

Regioselectivity is governed by:

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) deactivate specific positions. For instance, C4 is most reactive in Pd-catalyzed cross-coupling due to reduced steric hindrance and electronic activation .

- Catalyst Choice : Pd/Cu bimetallic systems favor C4 functionalization, achieving >80% yields in fluorinated biaryl synthesis .

Q. How can contradictory yield data in hydrodefluorination (HDF) reactions be reconciled?

HDF yields vary significantly (15–99%) depending on:

- Adduct Reactivity : NHC·AlH₃ adducts (e.g., 1, 2, 5) enable quantitative conversion at RT, while others require elevated temperatures .

- Reaction Monitoring : Use ¹⁹F-NMR to track intermediate formation (e.g., 2,3,5,6-tetrafluoropyridine vs. over-reduced byproducts) .

Methodological Tables

Q. Table 1. Synthesis of 4-Substituted Tetrafluoropyridines

| Nucleophile | Conditions | Yield (%) | Key Characterization Techniques | Reference |

|---|---|---|---|---|

| Cl⁻ | THF, RT, 24 h | 85 | ¹⁹F-NMR, GC-MS | |

| NH₂⁻ | KOH/EtOH, 72 h | 78 | X-ray, ¹H/¹⁹F-NMR | |

| S⁻ (Thiol) | DMF, 60°C, 12 h | 65 | ¹⁹F-NMR, FT-IR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.